
Dpp-4-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipeptidyl peptidase-4 inhibitor 8 (Dpp-4-IN-8) is a compound that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting DPP-4, this compound helps to increase the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dpp-4-IN-8 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions under controlled conditions. For example, the synthesis might start with the preparation of a protected amino acid derivative, followed by coupling with a suitable partner to form the desired peptide bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Dpp-4-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.
Substitution: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Dpp-4-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and the role of DPP-4 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways involving incretin hormones.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus by enhancing insulin secretion and reducing blood glucose levels.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DPP-4 .
Mecanismo De Acción
Dpp-4-IN-8 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of active incretin hormones increase, leading to enhanced insulin secretion, reduced glucagon secretion, delayed gastric emptying, and decreased blood glucose levels .
Comparación Con Compuestos Similares
Similar Compounds
Sitagliptin: An FDA-approved DPP-4 inhibitor used to treat type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor approved in the EU for the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor marketed as Onglyza.
Linagliptin: A DPP-4 inhibitor marketed as Tradjenta .
Uniqueness
Dpp-4-IN-8 is unique in its specific binding affinity and inhibitory potency against DPP-4. It may exhibit different pharmacokinetic and pharmacodynamic profiles compared to other DPP-4 inhibitors, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C16H12ClNO6 |
|---|---|
Peso molecular |
349.72 g/mol |
Nombre IUPAC |
(E)-3-(5-chloro-4-hydroxy-2-methoxyphenyl)-1-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12ClNO6/c1-24-16-8-15(21)11(17)6-10(16)3-4-13(19)9-2-5-14(20)12(7-9)18(22)23/h2-8,20-21H,1H3/b4-3+ |
Clave InChI |
WSTLIYMZLRFRFK-ONEGZZNKSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl)O |
SMILES canónico |
COC1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


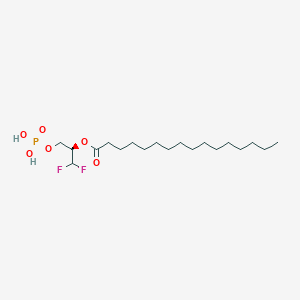


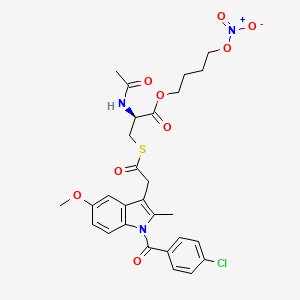
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
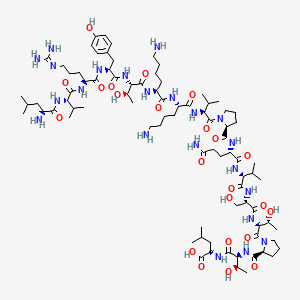
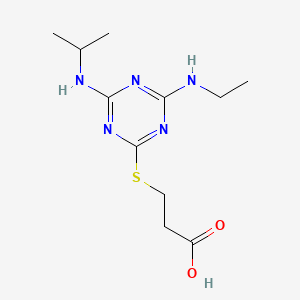
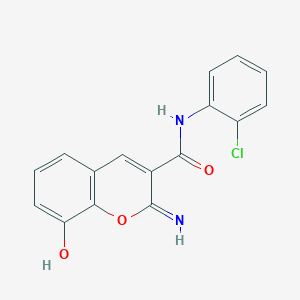
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)

![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)

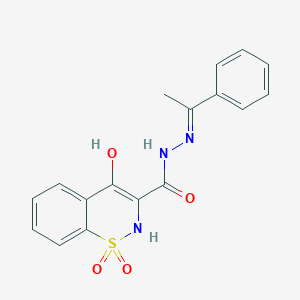
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)
